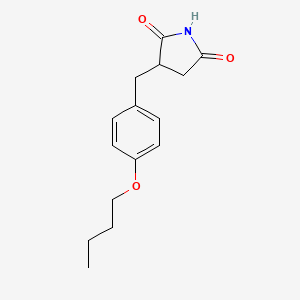
3-(4-butoxybenzyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-(4-butoxybenzyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in scientific research as a building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-butoxybenzyl)-2,5-pyrrolidinedione is not well understood. However, it is believed that the compound acts by binding to specific receptors in the body, thereby modulating various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-butoxybenzyl)-2,5-pyrrolidinedione are not well studied. However, it has been found to exhibit antitumor, antiviral, and antibacterial activities in various in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-butoxybenzyl)-2,5-pyrrolidinedione in lab experiments is its high yield of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 3-(4-butoxybenzyl)-2,5-pyrrolidinedione. One of the main areas of research is the synthesis of new compounds based on this molecule that exhibit improved biological activity. Additionally, the mechanism of action of this compound needs to be further studied to understand its potential therapeutic applications. Furthermore, the use of 3-(4-butoxybenzyl)-2,5-pyrrolidinedione in asymmetric catalysis is an area of research that has the potential to yield new chiral ligands with improved catalytic activity.
Conclusion:
In conclusion, 3-(4-butoxybenzyl)-2,5-pyrrolidinedione is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, and has been found to exhibit antitumor, antiviral, and antibacterial activities. Although the mechanism of action of this compound is not well understood, there are several future directions for research that could lead to the development of new compounds with improved biological activity.
Aplicaciones Científicas De Investigación
3-(4-butoxybenzyl)-2,5-pyrrolidinedione is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the synthesis of N-substituted pyrrolidine derivatives, which have a wide range of biological activities. These compounds have been found to exhibit antitumor, antiviral, and antibacterial activities. Additionally, 3-(4-butoxybenzyl)-2,5-pyrrolidinedione has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
IUPAC Name |
3-[(4-butoxyphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-3-8-19-13-6-4-11(5-7-13)9-12-10-14(17)16-15(12)18/h4-7,12H,2-3,8-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLMMFZXRMFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butoxybenzyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



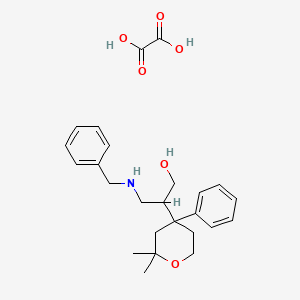
![4-[(4-ethyl-1,4-diazepan-1-yl)carbonyl]-8-methyl-2-(1H-pyrazol-4-yl)quinoline](/img/structure/B3830560.png)

![{2-[2,2-dimethyl-4-(2-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine hydrochloride](/img/structure/B3830566.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-hydroxy-3-(4-morpholinyl)propanamide hydrochloride](/img/structure/B3830569.png)
![2-(8-hexyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B3830576.png)
![2-[(2-hydroxyethyl)amino]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3830583.png)
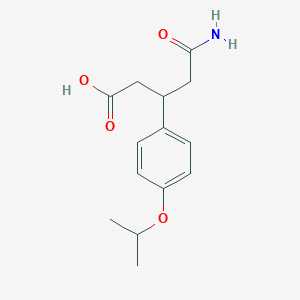
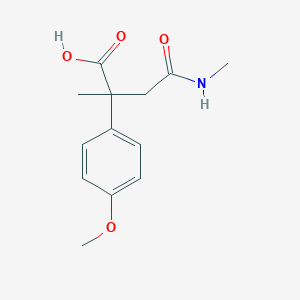
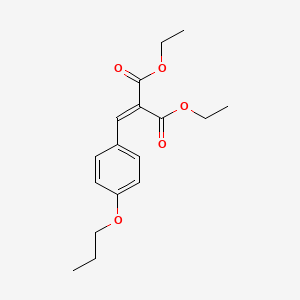
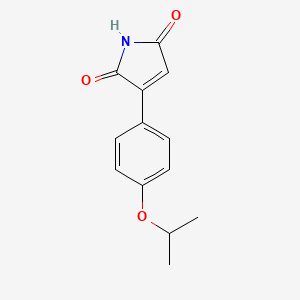
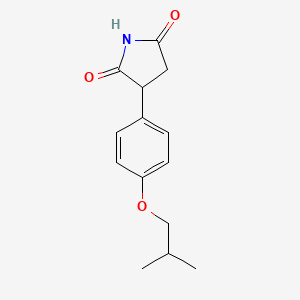
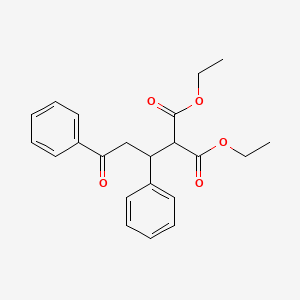
![2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B3830644.png)